BI-9564 is a potent and selective small molecule inhibitor of the bromodomain-containing protein 9 (BRD9). [] It acts as a chemical probe to investigate the biological functions of BRD9 and its potential as a therapeutic target. [] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene regulation. [, ] Research suggests that BRD9 may be a potential target for treating cancer and inflammatory diseases. []
The synthesis of BI-9564 involves a series of chemical reactions designed to construct its complex molecular structure. The compound's chemical formula is and its IUPAC name is 4-(4-((dimethylamino)methyl)-2,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one. The synthesis typically employs techniques such as:
Technical details regarding the exact synthetic pathways are often proprietary but generally involve multiple steps of purification and characterization through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of BI-9564 features a naphthyridine core substituted with various functional groups that enhance its binding affinity to bromodomains. Key structural characteristics include:
The binding affinity of BI-9564 for BRD9 is characterized by a dissociation constant () of 14 nM, indicating high specificity. For BRD7, the is 239 nM .
BI-9564 has been shown to engage in specific interactions with its target proteins through competitive binding assays. Notably:
In vitro studies have demonstrated that treatment with BI-9564 leads to selective growth inhibition in acute myeloid leukemia (AML) cell lines, showcasing its potential therapeutic applications .
The mechanism by which BI-9564 exerts its effects involves competitive inhibition of the bromodomain interactions with acetylated lysines on histones. This inhibition leads to altered gene expression profiles due to disrupted chromatin remodeling processes. Specifically:
This mechanism underlines its potential use in cancer therapies by targeting epigenetic regulators.
BI-9564 exhibits several notable physical and chemical properties:
These properties are critical for assessing its pharmacokinetic profiles.
BI-9564 has significant scientific applications primarily in cancer research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3